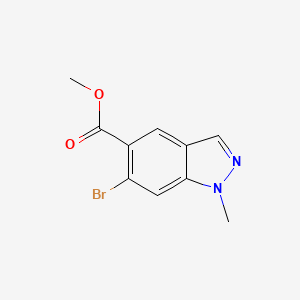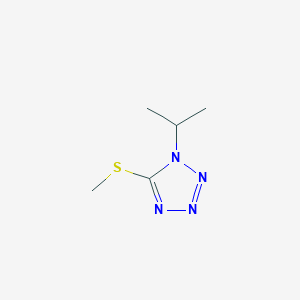
1-Isopropyl-5-(methylthio)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-5-(methylthio)-1H-tetrazole is a chemical compound with a molecular formula of C5H10N4S This compound is part of the tetrazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
The synthesis of 1-Isopropyl-5-(methylthio)-1H-tetrazole typically involves multistep reactions. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the tetrazole ring using isopropyl halides in the presence of a base.
Addition of the methylthio group:
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
1-Isopropyl-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methylthio group can be replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfoxides, sulfones, thiols, and substituted tetrazoles.
Applications De Recherche Scientifique
1-Isopropyl-5-(methylthio)-1H-tetrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-5-(methylthio)-1H-tetrazole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
Comparaison Avec Des Composés Similaires
1-Isopropyl-5-(methylthio)-1H-tetrazole can be compared with other similar compounds, such as:
1-Isopropyl-5-(methylthio)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a tetrazole ring.
1-Isopropyl-5-(methylthio)-1H-triazole: Contains a triazole ring, which has three nitrogen atoms instead of four.
1-Isopropyl-5-(methylthio)-1H-imidazole: Features an imidazole ring with two nitrogen atoms.
The uniqueness of this compound lies in its tetrazole ring, which provides distinct chemical properties and reactivity compared to other heterocyclic compounds. This uniqueness makes it valuable for specific applications where the tetrazole ring’s properties are advantageous.
Propriétés
Formule moléculaire |
C5H10N4S |
|---|---|
Poids moléculaire |
158.23 g/mol |
Nom IUPAC |
5-methylsulfanyl-1-propan-2-yltetrazole |
InChI |
InChI=1S/C5H10N4S/c1-4(2)9-5(10-3)6-7-8-9/h4H,1-3H3 |
Clé InChI |
YUXCVFFLUXKMER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=NN=N1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



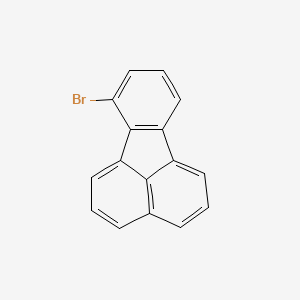
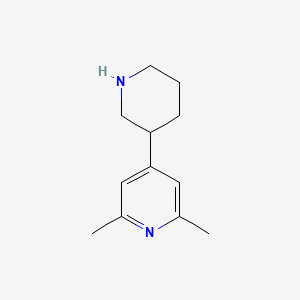
![1'-Benzylspiro[isochromane-3,4'-piperidin]-1-one hydrochloride](/img/structure/B13689869.png)
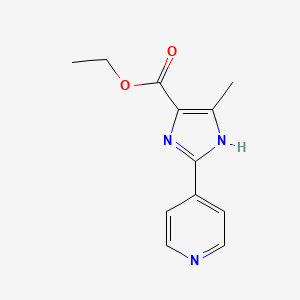

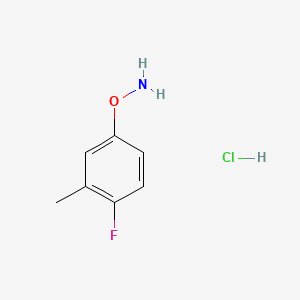

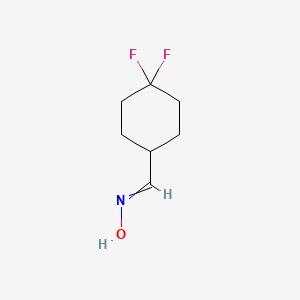
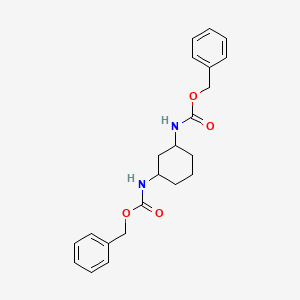
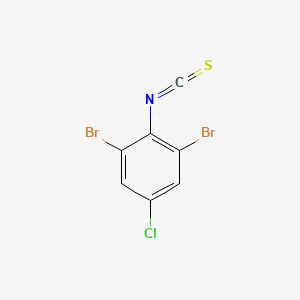
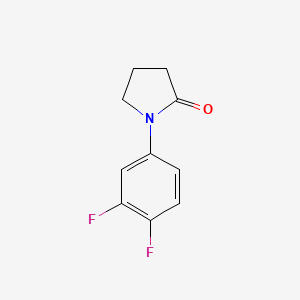
![5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689937.png)
